Product packaging for 2-Methyl-1-nitropropane(Cat. No.:CAS No. 625-74-1)

2-Methyl-1-nitropropane

Cat. No.: B1605734
CAS No.: 625-74-1
M. Wt: 103.12 g/mol
InChI Key: XFXRMDNWSGXSNJ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Nitroalkane Chemistry

The study of nitro compounds has a rich history, with foundational discoveries dating back to the 19th century that continue to be relevant in modern organic synthesis. nih.gov Despite this long history, new reactions and methodologies involving the nitro group are continually being developed, highlighting the versatility and enduring importance of this functional group in chemistry. nih.gov

One of the most significant early discoveries in nitroalkane chemistry is the Henry reaction, first described by the Belgian chemist Louis Henry in 1895. wikipedia.orgencyclopedia.pubsciencehistory.org Also known as the nitroaldol reaction, this classic carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol. wikipedia.orgencyclopedia.pub The reaction's enduring utility stems from the product's potential for conversion into other valuable synthetic intermediates, such as nitroalkenes, α-nitro ketones, and β-amino alcohols. wikipedia.org

Another cornerstone reaction is the Nef reaction, reported at the end of the 19th century, which transforms a primary or secondary nitroalkane into the corresponding aldehyde or ketone. nih.gov The versatility of the nitro group, serving as an activating group or a precursor to other functional groups, has cemented its role in the synthesis of complex molecules. nih.gov The development of nitration methods has also evolved from traditional approaches using nitric acid to more refined techniques that offer better control over the reaction's regioselectivity. nih.gov

Structural Isomerism within Nitropropane Derivatives

The molecular formula C₄H₉NO₂ represents several structural isomers, which are compounds that have the same molecular formula but different structural arrangements of atoms. These differences in structure lead to distinct physical and chemical properties. The primary isomers of nitrobutane include 1-nitrobutane (B1203751), 2-nitrobutane, 2-methyl-1-nitropropane, and 2-methyl-2-nitropropane (B1294617).

This compound and 1-nitrobutane are examples of chain isomers, as they differ in the arrangement of their carbon skeletons. doubtnut.com The isomers of nitropropane itself (C₃H₇NO₂) are 1-nitropropane (B105015) and 2-nitropropane (B154153). wikipedia.orgebi.ac.uk

Table 1: Structural Isomers of C₄H₉NO₂

Compound NameIUPAC NameCAS NumberMolecular FormulaStructureBoiling Point (°C)
1-Nitrobutane 1-Nitrobutane627-05-4C₄H₉NO₂CH₃CH₂CH₂CH₂NO₂152-153
2-Nitrobutane 2-Nitrobutane600-24-8C₄H₉NO₂CH₃CH₂CH(NO₂)CH₃139-140
This compound This compound625-74-1C₄H₉NO₂(CH₃)₂CHCH₂NO₂131-133 ontosight.ai
2-Methyl-2-nitropropane 2-Methyl-2-nitropropane594-70-7C₄H₉NO₂(CH₃)₃CNO₂127-128 orgsyn.org

Significance of this compound in Contemporary Chemical Research

This compound serves as a valuable compound in various areas of chemical research and industry, primarily as a specialized solvent and a synthetic intermediate. ontosight.ailookchem.com Its specific physical and chemical properties make it suitable for applications where other solvents may be less effective.

In analytical chemistry, this compound is utilized as a solvent for the discovery and analysis of volatile organic compounds released by bacterial strains. lookchem.comchemicalbook.com Its solvent properties facilitate the efficient extraction of these compounds, which is crucial for research in microbiology and biotechnology. lookchem.com It has also found use in environmental science as a solvent for extracting and analyzing pollutants from environmental samples such as soil and water. lookchem.com

Furthermore, this compound is an important precursor in organic synthesis. It is used as an intermediate in the production of a variety of other chemicals, including certain pharmaceuticals, agrochemicals like pesticides, and dyes. ontosight.ai The compound can be synthesized through methods such as the nitration of isobutane (B21531) or isobutylene. ontosight.ai

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₄H₉NO₂ ontosight.ai
Molecular Weight 103.12 g/mol ontosight.ai
Boiling Point 131-133 °C ontosight.ai
Melting Point -34 °C ontosight.ai
Density 0.957 - 0.97 g/cm³ ontosight.aichemsrc.com
Flash Point 35 - 38.2 °C ontosight.aichemsrc.com
Solubility Soluble in water and most organic solvents ontosight.ai
CAS Number 625-74-1 nist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO2 B1605734 2-Methyl-1-nitropropane CAS No. 625-74-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-nitropropane
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InChI

InChI=1S/C4H9NO2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3
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InChI Key

XFXRMDNWSGXSNJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H9NO2
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DSSTOX Substance ID

DTXSID90211547
Record name Propane, 2-methyl-1-nitro-
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Molecular Weight

103.12 g/mol
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Vapor Pressure

6.88 [mmHg]
Record name 2-Methyl-1-nitropropane
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CAS No.

625-74-1
Record name 2-Methyl-1-nitropropane
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Advanced Synthetic Methodologies for 2 Methyl 1 Nitropropane

Direct Synthesis Approaches and Nitration Reactions

Direct methods focus on the introduction of a nitro group onto an isobutane (B21531) framework. These processes are characterized by the direct use of nitrating agents on the alkane feedstock under specific reaction conditions.

Vapor phase nitration is a well-established industrial method for producing nitroalkanes. This process involves the reaction of alkane feedstocks, such as isobutane, with nitric acid in the gas phase at elevated temperatures. google.com The reaction typically proceeds via a free-radical mechanism. researchgate.net

Early research into the vapor phase nitration of isobutane demonstrated its viability. researchgate.net The process generally involves contacting isobutane and nitric acid vapor at temperatures around 300–400°C. wikipedia.orgdoubtnut.com For instance, one patented method describes passing a mixture of isobutane and nitric acid vapor through a reaction tube heated to approximately 300°C, with a contact time of about 15 seconds. wikipedia.org

A significant characteristic of the vapor phase nitration of alkanes like butane (B89635) is the formation of a mixture of all possible isomeric nitroparaffins due to the high-energy, non-selective nature of the free-radical process. researchgate.net In the case of isobutane, this results in a mixture that includes 2-methyl-1-nitropropane and 2-methyl-2-nitropropane (B1294617) (tertiary nitrobutane), with the latter often being a predominant constituent. wikipedia.org The product mixture must then be separated to isolate the desired this compound. Challenges in this method include corrosion of reactor materials and the need for durable and sometimes expensive reactor linings like silica (B1680970) or gold to prevent poisoning effects that can inhibit the reaction. researchgate.net

Table 1: Representative Conditions for Vapor Phase Nitration of Isobutane

Parameter Value/Condition Source(s)
Reactants Isobutane, Nitric Acid researchgate.netwikipedia.orgdoubtnut.com
Phase Gas/Vapor researchgate.netwikipedia.org
Temperature 300–400°C wikipedia.orgdoubtnut.com
Mechanism Free-Radical researchgate.net
Primary Products Mixture of nitroalkane isomers researchgate.net

To overcome the high temperatures and lack of selectivity associated with vapor phase nitration, various catalytic systems have been explored. These processes aim to facilitate the nitration of alkanes under milder conditions and with greater control over product distribution.

One approach involves electrophilic nitration using potent nitrating agents like nitronium salts. Nitration of isobutane has been successfully achieved using nitronium hexafluorophosphate (B91526) (NO₂⁺PF₆⁻) in solvents such as methylene (B1212753) chloride. doubtnut.com This method allows for the reaction to proceed at lower temperatures compared to vapor-phase techniques and indicates a direct electrophilic insertion of the nitronium ion (NO₂⁺) into C-H sigma bonds. doubtnut.com

Another significant area of research is the use of heteropoly acid catalysts. Vanadium-substituted Keggin-type phosphomolybdates, such as [H₄PVMo₁₁O₄₀], have been shown to be effective catalysts for the nitration of various alkanes with nitric acid under mild reaction conditions. ursinus.edu These catalysts promote the formation of nitroalkanes as the major products while minimizing carbon-carbon bond cleavage. ursinus.edu The addition of oxygen or halogens to the reaction mixture has also been studied as a means to enhance conversion and yields in catalytic nitration systems. ursinus.edu Furthermore, solid acid catalysts, such as carbon-based polymers with high acid density, have demonstrated high activity and selectivity for the liquid-phase nitration of alkanes at moderate temperatures (e.g., 125°C), presenting a promising alternative to traditional methods. mdma.ch

Table 2: Catalytic Systems for Alkane Nitration

Catalyst/Reagent System Alkane Feedstock Example Key Features Source(s)
Nitronium Hexafluorophosphate (NO₂⁺PF₆⁻) Isobutane Electrophilic nitration; Milder conditions doubtnut.com
Vanadium-Substituted Phosphomolybdates General Alkanes Promotes nitration with nitric acid; Minimizes C-C cleavage ursinus.edu
Carbon-Based Solid Acid Polymer Cyclohexane High acid density; Good conversion and selectivity in liquid phase mdma.ch

Indirect Synthetic Routes and Precursor Chemistry

Indirect methods for synthesizing this compound involve the chemical modification of molecules that already contain the required carbon skeleton and nitro group functionality. These routes often provide greater selectivity and control compared to direct nitration.

A key indirect route involves the selective reduction of the carbon-carbon double bond in a conjugated nitroalkene precursor, such as 2-methyl-1-nitropropene. The reduction of α,β-unsaturated nitro compounds to the corresponding saturated nitroalkanes can be effectively achieved using complex metal hydrides.

Sodium borohydride (B1222165) (NaBH₄) and lithium borohydride (LiBH₄) are particularly useful for this transformation. The reaction mechanism is believed to involve the nucleophilic attack of the borohydride ion at the β-carbon of the nitroalkene's conjugated system. To favor the formation of the desired mononitroalkane and suppress competing side reactions that can lead to polynitro compounds, the nitroalkene is typically added slowly to the solution of the hydride reagent. For instance, the reduction of phenyl-2-nitropropene to phenyl-2-nitropropane has been accomplished using sodium borohydride. wikipedia.org This methodology is analogous to the synthesis of this compound from 2-methyl-1-nitropropene. While the complete reduction of the nitro group to an amine is possible with stronger reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under certain conditions, careful selection of the reducing agent and conditions allows for the selective saturation of the double bond while preserving the nitro group. wikipedia.org

This compound can be synthesized from nitroalcohol precursors through dehydroxylation reactions. A patented process describes the conversion of nitroalcohols to their corresponding nitroalkanes by treatment with an iodine catalyst, such as hydroiodic acid (HI) or elemental iodine (I₂), in a reaction zone under hydrogen pressure. This dehydroxylation is typically conducted by heating the mixture to temperatures between 50°C and 250°C. The addition of a metal complex catalyst can allow for lower reaction temperatures (100°C to 160°C) while improving the conversion of the nitroalcohol and selectivity towards the desired nitroalkane.

Another relevant transformation is the retro-nitroaldol (or reverse Henry) reaction. Under basic or thermally driven conditions, β-nitroalcohols can dissociate into an aldehyde and the parent nitroalkane. For example, a nitroalcohol like 1-nitro-2-propanol can undergo a reverse Henry reaction to yield formaldehyde (B43269) and nitroethane. This principle can be applied to a suitably substituted nitroalcohol to generate this compound.

A specific and effective route from nitroalcohol derivatives involves the reduction of an acetylated nitroalcohol (a nitroester). This multi-step synthesis begins with a nitroaldol (Henry) reaction, for example, the methoxide-promoted addition of nitromethane (B149229) to acetone (B3395972), which produces the nitroalcohol 2-methyl-2-nitro-1-propanol.

This nitroalcohol is then acetylated, converting the hydroxyl group into an acetate (B1210297) ester. The subsequent reduction of this nitroester intermediate yields the target nitroalkane. This final reduction step effectively removes the acetyl group and replaces it with a hydrogen atom, completing the conversion to this compound (also known as nitroisobutane). This sequence provides a controlled, stepwise approach to the target molecule from simple starting materials.

Emerging Green Chemistry Protocols for Nitroalkane Synthesis

In response to the growing need for environmentally benign chemical processes, green chemistry principles have been increasingly applied to the synthesis of nitroalkanes, including this compound. These emerging protocols focus on minimizing waste, using less hazardous substances, and improving energy efficiency. Key areas of development include the use of greener solvents, alternative reagents, and innovative catalytic systems.

One notable green approach is the oxidation of oximes. The synthesis of this compound can be achieved through the oxidation of isobutyraldehyde (B47883) oxime. A patented green synthesis method describes the oxidation of various oximes, including isobutyraldehyde oxime, using hydrogen peroxide as the oxidant in the presence of a nanoporous framework metal hybrid catalyst. This method boasts high product purity (≥99%) and yield (≥95%), with the catalyst being reusable more than seven times. The reaction is conducted under relatively mild conditions (55-120 °C and 0-1.0 MPa), and the use of hydrogen peroxide, which generates water as the only byproduct, represents a significant environmental advantage over traditional oxidizing agents. google.com

Another significant advancement in green nitroalkane synthesis is the use of polyethylene (B3416737) glycol (PEG) 400 as a recyclable and effective reaction medium. The synthesis of primary nitroalkanes from primary alkyl halides using sodium nitrite (B80452) can be performed efficiently in PEG 400 at room temperature. This method offers high chemoselectivity, as various functional groups like esters, hydroxyls, and double bonds are preserved. wiley-vch.de While this method is general for primary nitroalkanes, its application to the synthesis of this compound from 1-halo-2-methylpropane would represent a greener alternative to traditional solvent systems.

The development of solid base catalysts for the Henry reaction, a key C-C bond-forming reaction in the synthesis of nitroalcohols (precursors to nitroalkanes), also aligns with green chemistry principles. Layered double hydroxides (LDHs) have been employed as heterogeneous catalysts for the reaction between aldehydes and nitroalkanes. These catalysts are reusable and can lead to high yields of the desired nitroalcohol products under solvent-free or microwave-assisted conditions, thereby reducing waste and energy consumption. scirp.org For the synthesis of a precursor to this compound, the Henry reaction between isobutyraldehyde and nitromethane could be facilitated by such catalysts.

Furthermore, biocatalysis presents a promising avenue for the green synthesis of nitroalkanes. While specific examples for this compound are still emerging, the use of enzymes, such as nitroalkene reductases from baker's yeast, for the reduction of conjugated nitroalkenes to nitroalkanes has been demonstrated. researchgate.netcapes.gov.br These biocatalytic reductions often exhibit high enantioselectivity and operate under mild, aqueous conditions, making them an attractive and sustainable alternative to traditional chemical reductants. researchgate.netacs.orgnih.gov The application of such biocatalysts to the reduction of 2-methyl-1-nitro-1-propene could provide a green and highly selective route to this compound.

The following table summarizes some of the emerging green chemistry protocols applicable to the synthesis of nitroalkanes.

ProtocolSubstrateReagents/CatalystSolventKey Advantages
Oxidation of Oximes Isobutyraldehyde oximeH₂O₂, Nanoporous framework metal hybrid catalystVariousHigh yield and purity, reusable catalyst, H₂O as byproduct. google.com
Nitration in PEG 1-Halo-2-methylpropaneNaNO₂PEG 400Recyclable solvent, high chemoselectivity, room temperature. wiley-vch.de
Solid Base Catalysis (Henry Reaction) Isobutyraldehyde, NitromethaneLayered Double Hydroxides (LDHs)Solvent-free / MicrowaveReusable catalyst, reduced waste and energy consumption. scirp.org
Biocatalytic Reduction 2-Methyl-1-nitro-1-propeneNitroalkene Reductase (e.g., from baker's yeast)AqueousHigh enantioselectivity, mild conditions, renewable catalyst. researchgate.netcapes.gov.br

These examples highlight the significant strides being made in developing sustainable synthetic routes to nitroalkanes. The focus on renewable resources, less hazardous reagents, and catalytic efficiency is paving the way for a new generation of environmentally responsible chemical manufacturing.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Methyl 1 Nitropropane

Reduction Chemistry and Amine Formation

The conversion of the nitro group in 2-methyl-1-nitropropane to an amino group is a fundamental transformation, yielding 2-methyl-1-propanamine. This can be achieved through various reductive methods, primarily employing metal hydrides or catalytic hydrogenation.

Metal Hydride Reductions to Corresponding Amines

The reduction of nitroalkanes to primary amines can be effectively carried out using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ether solvent. uacdn.net This method is a staple in organic synthesis for converting nitro compounds to their corresponding amines. Other metal hydrides and metal/acid combinations, such as zinc and hydrochloric acid, are also effective for this transformation. uacdn.netuniovi.es

Table 1: Selected Metal Hydride and Metal/Acid Systems for Nitroalkane Reduction

Reducing Agent Solvent Comments
Lithium Aluminum Hydride (LiAlH₄) Ether A powerful and common reagent for this transformation. uacdn.net
Zinc (Zn) / Hydrochloric Acid (HCl) - A classic metal/acid combination for nitro group reduction. uniovi.es
Tin (Sn) / Hydrochloric Acid (HCl) - Another effective metal/acid system. uacdn.net

Catalytic Hydrogenation Pathways

Catalytic hydrogenation offers a cleaner and often more scalable method for the reduction of nitroalkanes. askfilo.com This process involves the use of hydrogen gas in the presence of a metal catalyst.

Commonly employed catalysts include:

Palladium on carbon (Pd/C) askfilo.com

Platinum (Pt) uacdn.net

Raney Nickel google.com

The reaction is typically performed in a solvent such as ethanol (B145695) or methanol. uniovi.esgoogle.com The choice of catalyst and reaction conditions can be optimized to achieve high yields of the desired amine, 2-methyl-1-propanamine. uacdn.netaskfilo.com For instance, hydrogenation of nitroalkanes can be carried out using a palladium catalyst in an acidic medium. askfilo.com In some specialized applications, the hydrogenation of related nitro compounds has been performed in a two-phase system of aqueous sulfuric acid and an immiscible organic solvent, using a palladium catalyst in the presence of iron, nickel, or cobalt cations to maintain catalyst activity. google.com

Reactions Involving Alpha-Hydrogens and Nitronate Chemistry

The hydrogen atoms on the carbon adjacent to the nitro group (the α-carbon) in this compound are acidic. This acidity allows for the formation of a resonance-stabilized nitronate anion, which is a key intermediate in several important synthetic reactions.

Acidic Properties and Aci-Nitro Tautomerism

Primary and secondary nitroalkanes, including this compound, exhibit tautomerism, existing in equilibrium between the nitro form and the less stable aci-nitro form (a nitronic acid). spcmc.ac.inmatanginicollege.ac.in The presence of the electron-withdrawing nitro group enhances the acidity of the α-hydrogens, facilitating their removal by a base to form a nitronate anion. spcmc.ac.in This anion is stabilized by resonance, with the negative charge delocalized between the α-carbon and the oxygen atoms of the nitro group. spcmc.ac.in The pKa values of nitroalkanes are influenced by their structure, with methyl substitution showing an unusual trend of decreasing pKa. cdnsciencepub.com For example, 2-nitropropane (B154153) is a stronger acid than nitromethane (B149229). cdnsciencepub.com

Michael Addition Reactions with Unsaturated Acceptors

The nitronate anion generated from this compound is a potent nucleophile and can participate in Michael addition reactions. This reaction involves the 1,4-conjugate addition of the nitronate to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor). wikipedia.orglscollege.ac.in This process is a valuable method for forming new carbon-carbon bonds. wikipedia.org For instance, the nitronate of 2-nitropropane can add to acceptors like methyl acrylate. wikipedia.orglscollege.ac.in Similarly, the nitronate derived from this compound can react with acrylonitrile (B1666552) in the presence of a base. researchgate.netresearchgate.net

Table 2: Examples of Michael Acceptors for Nitronate Additions

Michael Acceptor Product Type
α,β-Unsaturated Aldehydes γ-Nitroaldehydes
α,β-Unsaturated Ketones (Enones) γ-Nitroketones lscollege.ac.in
α,β-Unsaturated Esters (e.g., Methyl Acrylate) γ-Nitroesters wikipedia.org
Acrylonitrile γ-Nitronitriles researchgate.netresearchgate.net

Nef Carbonyl Synthesis for Aldehyde Generation

The Nef reaction is a cornerstone transformation of primary and secondary nitroalkanes, converting them into the corresponding aldehydes or ketones. researchgate.netresearchgate.net This reaction provides a method to reverse the polarity (umpolung) of the α-carbon from nucleophilic (as the nitronate) to electrophilic (as the carbonyl carbon). researchgate.net

The process begins with the formation of the nitronate salt by treating the nitroalkane with a base (e.g., sodium hydroxide). spcmc.ac.in Subsequent acidification of the nitronate salt, typically with a strong mineral acid like sulfuric acid at low temperatures, leads to the formation of the corresponding aldehyde, in this case, 2-methylpropanal. spcmc.ac.inresearchgate.net The reaction is thought to proceed through the protonation of the nitronate to form the aci-nitro tautomer, which then hydrolyzes to the carbonyl compound. spcmc.ac.in

Henry Nitroaldol Condensation Reactions

The Henry reaction, also known as the nitroaldol reaction, is a fundamental carbon-carbon bond-forming reaction that involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org This process results in the formation of β-nitro alcohols, which are valuable synthetic intermediates that can be converted into other functional groups, such as nitroalkenes, α-nitro ketones, and β-amino alcohols. wikipedia.org The reaction mechanism begins with the deprotonation of the nitroalkane at the α-carbon by a base, forming a nucleophilic nitronate anion. wikipedia.org This nitronate then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. wikipedia.org Subsequent protonation of the resulting β-nitro alkoxide intermediate yields the final β-nitro alcohol product. wikipedia.org All steps in the Henry reaction are reversible. wikipedia.org

This compound can serve as the nitroalkane component in the Henry reaction. For instance, its reaction with 4-chlorobenzaldehyde (B46862) has been used as the initial step in a novel synthesis of (±)-Fenvaleric acid. researchgate.net This specific nitroaldol reaction produced the corresponding nitroalcohol, which was then further processed through reduction and rearrangement to yield the target molecule. researchgate.net The choice of catalyst and reaction conditions can significantly influence the outcome, including the rate and stereoselectivity of the reaction. organic-chemistry.orgrsc.orgnih.gov While many studies focus on nitromethane or simple nitroalkanes like nitroethane and 1-nitropropane (B105015), the principles apply to substituted nitroalkanes like this compound. rsc.orgnih.gov The reaction can be performed under various conditions, including in aqueous media or with solid base catalysts, highlighting its versatility. organic-chemistry.orgmdpi.comgoogle.com

Table 1: Examples of Henry Reactions Involving Nitroalkanes

NitroalkaneCarbonyl CompoundCatalyst/ConditionsProduct TypeReference
This compound4-ChlorobenzaldehydeNot specifiedNitroalcohol researchgate.net
NitropropaneBenzaldehydeCopper(I)-[H₄]salen complexsyn-β-nitro alcohol rsc.org
2-NitropropaneVarious AldehydesMgAl-Layered Double Hydroxide2-Methyl-2-nitro-1-arylpropan-1-ol mdpi.com
Nitroethane/1-NitropropaneAromatic AldehydesChiral P-spirocyclic tetra-aminophosphonium saltsanti-β-nitro alcohol nih.gov

Oxidative and Free Radical Processes

This compound, like other nitroalkanes, can undergo oxidation in both aqueous and enzymatic environments. Enzymes found in various organisms, including horseradish, pea seedlings, and numerous microorganisms, are capable of oxidizing nitroalkanes. who.int A notable example is 2-nitropropane dioxygenase, a flavoenzyme that catalyzes the oxidation of nitroalkanes to their corresponding carbonyl compounds and nitrite (B80452). nih.govacademie-sciences.fr The enzyme from Neurospora crassa, which contains flavin mononucleotide (FMN), acts effectively on 2-nitropropane, particularly in its anionic (nitronate) form. nih.gov The proposed mechanism involves the oxidation of the nitronate to a 2-nitropropane radical and the generation of a superoxide (B77818) anion radical. nih.gov These intermediates then react further to produce acetone (B3395972) and nitrite. nih.gov The reaction is inhibited by superoxide scavengers, confirming the essential role of the superoxide intermediate. nih.gov

Horseradish peroxidase (HRP) also catalyzes the oxidation of 2-nitropropane. nih.govnih.gov In the presence of hydrogen peroxide (H₂O₂), HRP initiates a free-radical chain reaction. nih.gov The process is thought to begin with the enzyme using trace amounts of H₂O₂ to oxidize 2-nitropropane into a radical species. nih.gov This radical can then reduce molecular oxygen to the superoxide ion (O₂⁻), which propagates the chain reaction, ultimately yielding acetone and nitrite. nih.govnih.gov The oxidation rate is significantly stimulated by oxygen. nih.gov

Hydrogen abstraction (H-abstraction) is a critical process in the radical chemistry of alkanes, where a free radical removes a hydrogen atom from the molecule, creating a new radical. The ease of this process is determined by the C-H bond dissociation energy (BDE), with lower BDEs indicating a weaker bond that is more susceptible to abstraction. The stability of the resulting alkyl radical is inversely related to the BDE; more stable radicals are formed from the cleavage of weaker C-H bonds. doubtnut.com Generally, the order of C-H bond strength is primary > secondary > tertiary, meaning tertiary hydrogens are the most easily abstracted. doubtnut.comnih.gov

For this compound, there are three types of C-H bonds:

Primary C-H bonds on the two methyl (-CH₃) groups.

Primary C-H bonds on the methylene (B1212753) (-CH₂NO₂) group (α-position).

Tertiary C-H bond on the methine (-CH) group (β-position).

Theoretical studies on the related compound 1-nitropropane show that H-abstraction by radicals like H• and OH• is a key part of its combustion kinetics. researchgate.netresearcher.life The site of abstraction depends on the attacking radical and the temperature. researchgate.net For this compound, abstraction of the tertiary hydrogen at the β-position would lead to the most stable alkyl radical, suggesting that this would be the kinetically favored site for H-abstraction under many conditions. doubtnut.comnih.gov

Table 2: General C-H Bond Dissociation Energies (BDEs) for Reference Alkanes

Bond TypeExample MoleculeBDE (kJ/mol)Reference
Primary (C₂H₅-H)Ethane410 doubtnut.com
Secondary ((CH₃)₂CH-H)Propane395 doubtnut.com
Tertiary ((CH₃)₃C-H)Isobutane (B21531)381 doubtnut.com

Note: These are general values; the presence of the nitro group in this compound will influence the specific BDEs.

Alkyl radicals from nitroalkanes can be generated through several pathways, most notably by the cleavage of the C-NO₂ bond. researchgate.net This denitration can be promoted by single-electron-transfer catalysts or by thermal or photochemical means. researchgate.netdtic.mil For example, the combination of PhI(OAc)₂ and 2-nitropropane has been utilized as a source for generating methyl radicals at room temperature. acs.orgnih.gov Katritzky salts can also be used to generate alkyl radicals, which can then participate in C-alkylation reactions with nitronates, such as the one derived from 2-nitropropane. uniovi.es

Once formed, the alkyl radical derived from this compound (the 2-methyl-1-propyl radical) can undergo various reactions. In the presence of a suitable trapping agent, it can participate in hydrogenation, Giese additions, and Minisci reactions. researchgate.net In the context of photonitration of isobutane with nitrogen dioxide, the resulting isobutyl radical reacts primarily with NO₂ to form 2-methyl-2-nitropropane (B1294617), indicating a pathway for the interconversion of related radical species. dtic.mil The reactivity of these radicals is central to many synthetic transformations and combustion processes. researchgate.netresearchgate.net

Photochemical Decomposition and Dissociation Dynamics

The study of the photochemical behavior of nitroalkanes is important for understanding their atmospheric fate and role in processes like combustion. who.intacs.org When this compound is exposed to ultraviolet (UV) radiation, it can undergo decomposition and dissociation. While specific studies on this compound are limited, extensive research on the closely related isomer 2-methyl-2-nitropropane (MNP) and other nitroalkanes provides significant insight. acs.orgnih.gov

Photodissociation studies of MNP at wavelengths of 193 nm and 248 nm show that a primary channel is the cleavage of the C–N bond, leading to the formation of an alkyl radical and nitrogen dioxide (NO₂). acs.orgsigmaaldrich.comchemicalbook.com At 193 nm, the NO₂ fragment is often formed in an electronically excited state. acs.orgnih.gov Another significant dissociation pathway, particularly for nitroalkanes with β-hydrogens, involves molecular elimination to form nitrous acid (HONO), which can then photodissociate to produce a hydroxyl (OH) radical. acs.orgnih.gov

Computational and experimental studies on MNP revealed the formation of OH fragments upon photolysis. acs.orgnih.gov The translational energies of these OH fragments were measured, providing information about the energy partitioning during the dissociation process. acs.orgnih.govresearchgate.net Although the specific dynamics for this compound may differ slightly due to structural variations, similar primary photochemical pathways involving C-N bond scission and HONO elimination are expected. acs.orgnih.gov The compound's UV photoabsorption falls within the range of natural environmental wavelengths, suggesting it is susceptible to slow photolysis in the atmosphere. who.int

Table 3: Photodissociation Data for 2-Methyl-2-nitropropane (MNP) at Different Wavelengths

Wavelength (nm)FragmentAverage Translational Energy (kcal/mol)Key ObservationReference
193OH22.0 ± 3.2Formation of electronically excited NO₂ acs.orgnih.gov
248OH17.5 ± 4.1Formation of ground state OH confirmed acs.orgnih.gov

Note: Data is for the isomer 2-methyl-2-nitropropane, serving as a model for the photochemical behavior of nitroalkanes.

Advanced Analytical and Spectroscopic Characterization in 2 Methyl 1 Nitropropane Research

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for separating 2-Methyl-1-nitropropane from complex mixtures, assessing its purity, and monitoring chemical reactions. Gas chromatography and high-performance liquid chromatography are the primary methods utilized for these purposes.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org It is particularly well-suited for the analysis of volatile compounds like this compound. In the context of purity assessment, GC separates this compound from any volatile impurities, such as starting materials, byproducts, or solvent residues.

The methodology involves injecting a sample into the GC, where it is vaporized and carried by an inert gas through a capillary column. wikipedia.org The separation is based on the differential partitioning of compounds between the mobile gas phase and the stationary phase lining the column. Following separation, the compounds enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum or "fingerprint" for each compound. wikipedia.org

For quantitative analysis of related nitroalkanes, isotope dilution GC-MS methods have been developed, which use isotopically labeled internal standards to ensure high accuracy and precision. researchgate.netnih.gov This approach is sensitive enough to measure concentrations in the nanogram range. nih.govnih.gov A similar strategy can be employed for the precise quantification of this compound and its impurities.

Table 1: Illustrative GC-MS Parameters for this compound Analysis

ParameterValue/Description
Column 5% Phenyl Polysiloxane Capillary Column
Injector Temperature 250°C
Carrier Gas Helium
Oven Program Initial temp 50°C, ramp to 250°C
Ionization Mode Electron Ionization (EI) at 70 eV
Detector Quadrupole Mass Filter or Ion Trap
Detection Mode Full Scan (for impurity identification) or SIM (for quantification)

High-performance liquid chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a liquid mixture. wikipedia.org It is an invaluable tool for monitoring the progress of chemical reactions, such as the synthesis of this compound. By taking aliquots from the reaction mixture at different time intervals and analyzing them via HPLC, researchers can track the consumption of reactants and the formation of the product.

The principle of HPLC involves pumping a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). wikipedia.org Each component in the sample interacts slightly differently with the stationary phase, causing different flow rates and leading to the separation of the components as they flow out of the column. wikipedia.org For nitro compounds, reversed-phase HPLC with a UV detector is often employed. nih.govnih.gov The progress of the reaction can be quantified by integrating the peak areas of the reactant and product in the resulting chromatogram.

Table 2: Hypothetical HPLC Method for Monitoring this compound Synthesis

ParameterValue/Description
Column C18 reversed-phase column (5 µm particle size)
Mobile Phase Isocratic mixture of Methanol and Water
Flow Rate 1.0 mL/min
Detector UV-Vis Detector
Wavelength 254 nm
Injection Volume 10 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra provide crucial data for confirming its structure.

The ¹H NMR spectrum of this compound is predicted to show three distinct signals corresponding to the three non-equivalent sets of protons. The splitting of these signals, governed by the n+1 rule, provides information about the number of adjacent protons.

The six protons of the two equivalent methyl groups (-CH₃) would appear as a doublet.

The single proton of the methine group (-CH) would appear as a multiplet (a nonet, due to coupling with the six methyl protons and the two methylene (B1212753) protons).

The two protons of the methylene group (-CH₂NO₂) adjacent to the nitro group would appear as a doublet.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, three distinct signals are expected, corresponding to the methyl, methine, and methylene carbons.

Table 3: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) (Predicted)Proton AssignmentIntegrationSplitting Pattern
~ 0.9 - 1.1(CH₃)₂CH-6HDoublet (d)
~ 2.0 - 2.3(CH₃)₂CH-1HMultiplet (m)
~ 4.2 - 4.5-CH₂NO₂2HDoublet (d)

Table 4: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm) (Predicted)Carbon Assignment
~ 20(CH₃)₂CH-
~ 30(CH₃)₂CH-
~ 75-CH₂NO₂

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.gov These "vibrational fingerprints" are highly useful for identifying functional groups. For this compound, the most characteristic vibrations are associated with the nitro (NO₂) group.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The nitro group in aliphatic nitro compounds gives rise to two strong and distinct absorption bands:

Asymmetric stretch: Typically found in the 1540-1560 cm⁻¹ region.

Symmetric stretch: Typically found in the 1370-1390 cm⁻¹ region.

Other notable bands include the C-N stretch and various C-H stretching and bending vibrations. Raman spectroscopy, which involves inelastic scattering of light, provides complementary information and is particularly useful for analyzing symmetric vibrations that may be weak in the IR spectrum. nih.gov

Table 5: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) (Typical Range)Vibrational ModeIntensity
2870 - 2960C-H StretchMedium to Strong
1540 - 1560NO₂ Asymmetric StretchStrong
1450 - 1470C-H BendVariable
1370 - 1390NO₂ Symmetric StretchStrong
~ 850C-N StretchMedium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. nist.gov In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragment ions.

The mass spectrum of this compound (C₄H₉NO₂) shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (103.12 g/mol ). nist.govnist.gov The fragmentation pattern provides further structural confirmation. Key fragmentation pathways for nitroalkanes include the loss of the nitro group (NO₂) and cleavage of the carbon-carbon bonds.

Table 6: Key Ions in the Electron Ionization Mass Spectrum of this compound

m/zProposed Fragment IonFormula
103Molecular Ion[C₄H₉NO₂]⁺
57Loss of NO₂[C₄H₉]⁺
43Isopropyl cation[C₃H₇]⁺
41Allyl cation[C₃H₅]⁺

Data sourced from NIST Chemistry WebBook. nist.gov

Applications in Organic Synthesis and Industrial Relevance of 2 Methyl 1 Nitropropane

Role as a Key Synthetic Intermediate for Functionalized Molecules

2-Methyl-1-nitropropane serves as a pivotal intermediate in the synthesis of a diverse range of functionalized molecules. The presence of the nitro group, a strong electron-withdrawing group, activates the adjacent carbon atom, making it susceptible to a variety of nucleophilic attacks and other chemical modifications. This reactivity allows for the introduction of various functional groups, leading to the creation of more complex and valuable chemical entities.

The versatility of nitroalkanes, such as this compound, lies in their ability to be transformed into a plethora of other functional groups, including amines, ketones, oximes, and nitriles. This chemical dexterity makes them indispensable building blocks in the strategic planning of multi-step syntheses. Organic chemists often utilize this compound as a starting material to construct intricate molecular frameworks with desired functionalities and stereochemistry.

Synthesis of Value-Added Derivatives and Fine Chemicals

The strategic importance of this compound is further highlighted by its role in the synthesis of a variety of value-added derivatives and fine chemicals. These derivatives find applications in pharmaceuticals, agrochemicals, and material science.

Precursors to Aliphatic Amines and Amino Alcohols

One of the most significant applications of this compound is its role as a precursor to aliphatic amines and amino alcohols. The nitro group can be readily reduced to an amino group, providing a straightforward route to primary amines.

The reduction of this compound yields 2-methyl-1-propanamine, a valuable aliphatic amine. This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a common and efficient method.

ReactantProductReagents and Conditions
This compound2-Methyl-1-propanamineH₂, Metal Catalyst (e.g., Ni, Pd, Pt)
This compound2-Methyl-1-propanamineFe, HCl
This compound2-Methyl-1-propanamineSn, HCl

Furthermore, this compound can be utilized in the synthesis of amino alcohols through a two-step process involving the Henry reaction (nitroaldol reaction). The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. cphi-online.comorganic-chemistry.orgwikipedia.org For instance, the reaction of isobutyraldehyde (B47883) with nitromethane (B149229), catalyzed by a base, yields 3-methyl-1-nitro-2-butanol. Subsequent reduction of the nitro group in this intermediate leads to the formation of the corresponding amino alcohol, 2-amino-3-methyl-1-butanol.

StepReactantsProduct
1. Henry ReactionIsobutyraldehyde + Nitromethane3-Methyl-1-nitro-2-butanol
2. Reduction3-Methyl-1-nitro-2-butanol2-Amino-3-methyl-1-butanol

Building Blocks for Complex Organic Architectures (e.g., Natural Products)

While specific examples of the direct incorporation of the 2-methyl-1-nitropropyl moiety into complex natural products are not extensively documented, the derivatives of this compound, particularly the corresponding amine and amino alcohol, are valuable chiral building blocks. The isobutyl group provides a specific steric and electronic environment that can be crucial for the biological activity of a target molecule. The principles of asymmetric synthesis can be applied to the derivatives of this compound to generate enantiomerically pure compounds that are essential for the synthesis of complex, biologically active molecules.

Synthesis of Azido Compounds

The transformation of nitroalkanes into other nitrogen-containing functional groups extends to the synthesis of azido compounds. While direct conversion of this compound to an azido derivative is not a standard transformation, multi-step sequences involving its derivatives can lead to the formation of azides. For instance, the corresponding amine, 2-methyl-1-propanamine, can be converted to an azide through diazotization followed by reaction with an azide source. It is important to note that a related compound, 2-Methyl-2-nitro-1,3-diazidopropane, has been synthesized as a potential energetic plasticizer, though this synthesis starts from nitroethane and formaldehyde (B43269), not directly from this compound. researchgate.net

Utilization as a Solvent Medium in Specialized Chemical Reactions

Beyond its role as a synthetic intermediate, this compound, like other nitroalkanes, can be employed as a specialized solvent in certain chemical reactions. advancionsciences.com The polar nature of the nitro group imparts a moderate dielectric constant to the molecule, allowing it to dissolve a range of polar and nonpolar substances.

Nitroalkanes have been found to be effective solvents for Friedel-Crafts reactions. advancionsciences.com They can form 1:1 complexes with Lewis acids such as aluminum chloride, which moderates the reactivity of the catalyst and can minimize side reactions. advancionsciences.com This property can lead to improved yields and selectivity in these important carbon-carbon bond-forming reactions.

The unique combination of polarity and low water solubility also makes nitroalkanes like this compound useful in solvent-extraction systems. advancionsciences.com Furthermore, their ability to influence crystal formation has led to their use as crystallization solvents to control polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure. advancionsciences.com

Environmental and Health Impact Research of Nitroalkanes with Reference to 2 Methyl 1 Nitropropane S Class

Environmental Fate and Transport Mechanisms of Nitroalkanes

Nitroalkanes are released into the environment from industrial waste discharges and can persist in various environmental compartments. researchgate.net Their fate and transport are governed by their physicochemical properties, such as water solubility and vapor pressure, and their susceptibility to various degradation processes. epa.govscienceinfo.com

Once in the atmosphere, nitroalkanes can be subject to photochemical reactions. Studies have suggested that nitroalkenes can be formed from the reaction of unsaturated hydrocarbons with nitrogen oxides, which originate from sources like automobile exhaust. epa.gov The atmospheric degradation of nitroalkanes is a key process in determining their persistence and potential for long-range transport. The degradation pathways likely involve reactions with hydroxyl radicals (•OH), which are abundant in the troposphere. These reactions can lead to the formation of various byproducts, including aldehydes, ketones, and nitrite (B80452). qmul.ac.uk For a primary nitroalkane like 2-methyl-1-nitropropane, atmospheric oxidation would likely yield isobutyraldehyde (B47883) and a nitrogen-containing species.

Nitroalkanes exhibit limited water solubility but are miscible with many organic solvents. epa.govscienceinfo.com Their behavior in water and soil is a significant concern, as these compartments can act as major sinks for these pollutants. researchgate.net The persistence of halogenated compounds in the environment is partly due to their resistance to breakdown by soil bacteria, a characteristic that may be shared by some nitroalkanes. kerala.gov.in

Biodegradation is a crucial process for the removal of nitroalkanes from soil and water. cswab.org Various microorganisms have been shown to degrade nitroaromatic compounds, and similar pathways may exist for nitroalkanes. nih.govnih.gov The process can occur under both aerobic and anaerobic conditions. dtic.mil In soil, the mobility of nitroalkanes will be influenced by their adsorption to soil organic matter and clay particles. Highly polar solvents like water can facilitate the addition of nitroalkanes to other organic molecules under neutral conditions. acs.org The degradation of these compounds in soil is influenced by environmental factors such as pH, temperature, and the presence of specific microbial consortia. mdpi.com

Research on Biological Interactions and Metabolic Transformations of Nitroalkanes

The biological activity and toxicity of nitroalkanes are intrinsically linked to their metabolism. nih.govacs.org Upon entering an organism, these compounds undergo biotransformation, which can lead to detoxification or, in some cases, metabolic activation to more toxic species. acs.org

In vivo studies in rats and rabbits have shown that nitroalkanes are absorbed and metabolized following inhalation or oral administration. epa.gov The primary metabolite found in blood and urine for several nitroalkanes is nitrite. epa.gov For instance, the metabolism of nitroethane to release nitrite is a critical factor in its acute toxicity. acs.org The initial step in the metabolism of 1-nitropropane (B105015) in animals is denitrification, which is thought to be mediated by cytochrome P450 enzymes. acs.org

In vitro metabolism studies, often using liver fractions such as microsomes or S9 fractions, are essential tools for investigating the metabolic pathways of xenobiotics. mdpi.comresearchgate.net These systems contain a host of metabolic enzymes, including cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs), which are responsible for the metabolism of a majority of drugs and foreign compounds. mdpi.comresearchgate.net Studies with liver microsomes have been used to investigate the metabolism of N-nitrodialkylamines, showing that they are activated to mutagens through α-hydroxylation, a pathway that may be relevant for nitroalkanes. nih.gov The use of these in vitro systems allows for the characterization of the enzymes responsible for metabolism and the identification of potential metabolites. researchgate.net

NitroalkaneModel SystemKey Metabolic ProcessPrimary Metabolite(s)Reference
NitroethaneAnimal modelsDenitrificationNitrite, Acetaldehyde acs.org
1-NitropropaneAnimal modelsCytochrome P450-mediated denitrificationNitrite, Propionaldehyde acs.org
2-Nitropropane (B154153)Rat liver microsomesOxidative denitrificationAcetone (B3395972), Nitrite researchgate.net
N-NitrodialkylaminesRat liver microsomesα-HydroxylationN-nitro-N-alkylamines nih.gov

A variety of enzymes capable of transforming nitroalkanes have been identified, primarily in microorganisms. Nitroalkane oxidase is a flavoprotein that catalyzes the oxidation of neutral nitroalkanes to their corresponding aldehydes or ketones, releasing nitrite and hydrogen peroxide. qmul.ac.uknih.gov This enzyme, found in fungi like Fusarium oxysporum, acts on a range of nitroalkanes including nitroethane, 1-nitropropane, and 2-nitropropane. qmul.ac.uk

Another key enzyme is 2-nitropropane dioxygenase, which oxidizes nitroalkanes to their corresponding carbonyl compounds and nitrite. nih.gov This enzyme is more specific for the ionized form of nitroalkanes (nitronates) compared to the neutral form. nih.gov Additionally, nitroreductases are a family of enzymes that can metabolize nitroaromatic compounds by reducing the nitro group to an amino group, a process that could also be relevant for the biotransformation of nitroalkanes. eaht.orgresearchgate.net These enzymatic reactions are central to the biodegradation of nitro-containing compounds in the environment and their metabolism in higher organisms. nih.govresearchgate.net

EnzymeEC NumberReaction CatalyzedTypical SubstratesSource Organism Example
Nitroalkane Oxidase1.7.3.1Nitroalkane + H₂O + O₂ → Aldehyde/Ketone + Nitrite + H₂O₂Nitroethane, 1-Nitropropane, 2-NitropropaneFusarium oxysporum
2-Nitropropane Dioxygenase1.13.11.32Nitroalkane + O₂ → Aldehyde/Ketone + Nitrite2-Nitropropane, NitroethaneNeurospora crassa
Nitronate Monooxygenase1.13.12.16Nitronate + O₂ → Aldehyde/Ketone + NitriteAnionic nitronatesFungi, Yeasts, Bacteria
Nitroreductase-Reduction of nitro group to amino groupNitroaromaticsPseudomonas fluorescens

Toxicological Research Methodologies and Endpoints for Nitroalkanes

The toxicological evaluation of nitroalkanes involves a range of methodologies to assess potential health effects. Studies comparing different nitroalkanes have shown that their toxic potential can vary significantly. For example, 2-nitropropane has been found to be more hepatotoxic and mutagenic than the primary nitroalkanes nitromethane (B149229) and nitroethane. nih.gov

Standard toxicological research includes assessing endpoints such as hepatotoxicity, which can be evaluated through biochemical markers like plasma enzyme activities (e.g., alanine (B10760859) aminotransferase, aspartate aminotransferase) and histopathological examination of liver tissue. nih.gov Mutagenicity is commonly tested using bacterial reverse mutation assays, such as the Ames test with Salmonella typhimurium strains. nih.gov

For related compounds like nitrophenols, toxicological profiles have identified sensitive endpoints including hematological effects (e.g., methemoglobinemia), ocular effects, and changes in body weight. nih.govcdc.gov These endpoints are often evaluated in animal studies following inhalation, oral, or dermal exposure routes. cdc.gov The investigation of these various toxicological endpoints is crucial for understanding the potential risks associated with exposure to the broader class of nitroalkanes.

Investigation of Organ-Specific Effects (e.g., Hepatic and Renal Impacts)

Research into the organ-specific toxicity of nitroalkanes has often focused on the liver (hepatic) and kidneys (renal), as these organs are primary sites of metabolism and excretion. Studies have shown that the toxicity can vary significantly depending on the specific structure of the nitroalkane.

For instance, 2-nitropropane (2-NP) has been identified as a potent hepatotoxin and carcinogen in animal studies. epa.gov Exposure to high concentrations of 2-NP has been associated with the development of toxic hepatitis. epa.gov The mechanism of this liver-specific damage is linked to its metabolic activation within liver cells. researchgate.net Rat liver microsomes have been shown to metabolize 2-NP, leading to the formation of reactive intermediates. epa.gov

In contrast, other primary nitroalkanes like nitroethane have not demonstrated the same degree of organ-specific toxicity in chronic exposure studies. For example, a two-year study on rats exposed to nitroethane did not show any significant adverse biological or hematological effects, as determined by clinical chemistry and organ weight analysis. researchgate.net This suggests that the position of the nitro group on the alkyl chain is a critical determinant of hepatotoxicity. The crosstalk between kidney and liver function is a recognized phenomenon in toxicology, where injury to one organ can affect the other through various systemic pathways, including oxidative stress and inflammation. celljournal.orgresearchgate.net While not specifically detailed for most nitroalkanes, severe organ damage, such as that observed in the liver with 2-NP, could theoretically have secondary impacts on renal function.

Table 1: Summary of Organ-Specific Effects of Selected Nitroalkanes

CompoundOrganObserved Effects in Animal StudiesReference
2-NitropropaneLiverToxic hepatitis, preneoplastic nodules, carcinogenic effects. epa.govresearchgate.net epa.gov, researchgate.net
NitroethaneLiver, KidneyNo measurable adverse effects in a 2-year chronic exposure study in rats. researchgate.net researchgate.net
NitromethaneLiverEquivocal evidence of tumors in mice; considered not relevant to humans. nih.gov nih.gov

Studies on Mutagenicity and Carcinogenicity Potential

The potential for nitroalkanes to cause genetic mutations (mutagenicity) and cancer (carcinogenicity) has been a key area of investigation. A weight of evidence (WoE) evaluation for short-chain primary nitroalkanes, including nitromethane (NM), nitroethane (NE), and 1-nitropropane (1-NP), indicates that they are not genotoxic or carcinogenic. nih.gov

Nitromethane, the simplest nitroalkane, has tested negative for mutagenicity in various assays, including those using Salmonella typhimurium. epa.gov While some studies in mice reported lung and liver tumors, the findings were considered equivocal due to issues with dose-response and statistical significance, and the rat mammary and harderian tumors observed were deemed not relevant to humans. nih.gov Similarly, based on available studies, negative results in genotoxicity tests, and metabolism data, classifying nitroethane and 1-nitropropane as carcinogens is not considered appropriate. nih.gov

The carcinogenicity of 2-nitropropane, a secondary nitroalkane, is a notable exception within this class, having been demonstrated to be a liver carcinogen in rats. researchgate.net This difference is attributed to its unique metabolic pathway. epa.gov The mechanism is thought to involve "oxidative denitrification," a process catalyzed by microsomal mixed-function oxidases, which occurs at a higher rate for 2-NP compared to shorter-chain primary nitroalkanes. epa.gov The absence of carcinogenicity in nitromethane may be linked to its low rate of denitrification. epa.gov

Table 2: Genotoxicity and Carcinogenicity Profile of Simple Nitroalkanes

CompoundMutagenicity (in vitro)Carcinogenicity (Animal Studies)Classification Notes
NitromethaneNegative epa.govNot considered carcinogenic based on weight of evidence. nih.govProposed classification as Carc. 1B deemed not appropriate. nih.gov
NitroethaneNegativeNot considered carcinogenic. nih.govWoE indicates lack of carcinogenicity. nih.gov
1-NitropropaneNegativeNot considered carcinogenic. nih.govWoE indicates lack of carcinogenicity. nih.gov
2-NitropropanePositive (requires metabolic activation) epa.govHepatocarcinogenic in rats. researchgate.netPotency linked to higher rate of metabolic denitrification. epa.gov

Mechanisms of Cellular Toxicity and Oxidative Stress Induction

The cellular toxicity of nitroalkanes, when it occurs, is often linked to their metabolism, leading to the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which induce oxidative and nitrosative stress. nih.govnih.gov

Nitrosative stress can damage cells by promoting protein tyrosine nitration, lipid peroxidation, and DNA strand breaks. nih.gov This stress can lead to mitochondrial dysfunction and trigger apoptosis (programmed cell death). nih.gov The metabolic activation of certain nitroalkanes can generate these reactive species. For example, the metabolism of nitroalkanes by cytochrome P-450 type mixed-function oxidases can produce aldehydes and nitrite. epa.gov While aldehydes can be further metabolized, the generation of nitrite and other reactive species can contribute to cellular damage.

Oxidative stress occurs when the production of ROS exceeds the cell's antioxidant capacity, leading to damage of lipids, proteins, and DNA. mdpi.com The metabolism of xenobiotics, including some nitroalkanes, is a potential source of ROS. The cellular response to oxidative stress involves various signaling pathways and can ultimately lead to cytotoxicity if the damage is too severe. nih.gov For example, the toxic effects of 2-NP are associated with its metabolic activation into DNA-reactive products. researchgate.net This activation can occur through multiple pathways, contributing to its hepatocarcinogenicity. researchgate.net

Analytical Methods for Environmental Monitoring and Biological Exposure Assessment

Effective monitoring of nitroalkanes in the environment and in biological samples is crucial for assessing exposure and risk. A variety of analytical methods have been developed for this purpose, with chromatographic techniques being the most common. cdc.govnih.govresearchgate.net

For environmental monitoring of water and soil, gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used. nih.govmdpi.com GC, often coupled with detectors like a mass spectrometer (GC-MS) or an electron capture detector (GC-ECD), is suitable for analyzing volatile nitro compounds. mdpi.com Sample preparation techniques such as solid-phase extraction (SPE) or single-drop microextraction (SDME) are often employed to extract and concentrate the analytes from environmental matrices before analysis. researchgate.netmdpi.com

For biological exposure assessment, methods are needed to measure the parent compound or its metabolites in biological media like blood and urine. cdc.govcdc.govwho.int Biomonitoring provides a measure of the internal dose and can account for all routes of exposure. cdc.govwho.int GC-MS and HPLC coupled with ultraviolet (UV) detection or mass spectrometry are standard methods for analyzing biological samples. cdc.govnih.gov For instance, urinary metabolites of chemicals are often monitored as biomarkers of exposure. frontiersin.org The choice of analytical method depends on the specific nitroalkane, the required sensitivity, and the sample matrix. cdc.govnih.gov

Table 3: Common Analytical Techniques for Nitroalkane Monitoring

Application AreaAnalytical TechniqueCommon DetectorsSample PreparationReference
Environmental Monitoring Gas Chromatography (GC)Mass Spectrometry (MS), Electron Capture (ECD), Flame Ionization (FID)Solid-Phase Extraction (SPE), Single-Drop Microextraction (SDME) cdc.gov, mdpi.com
High-Performance Liquid Chromatography (HPLC)Ultraviolet (UV), Mass Spectrometry (MS)Solid-Phase Extraction (SPE) cdc.gov, nih.gov
Biological Exposure Assessment Gas Chromatography (GC)Mass Spectrometry (MS)Hydrolysis, Extraction cdc.gov, nih.gov
High-Performance Liquid Chromatography (HPLC)Ultraviolet (UV), Radioactivity Detection (RAD)Liquid-Liquid Extraction cdc.gov

Emerging Research Directions and Future Perspectives for 2 Methyl 1 Nitropropane

Development of Novel and Stereoselective Synthetic Pathways

The synthesis of structurally complex molecules, particularly those with defined stereochemistry, is a cornerstone of modern organic chemistry and pharmaceutical development. For nitroalkanes such as 2-methyl-1-nitropropane, research is increasingly focused on asymmetric synthesis, enabling the creation of chiral molecules with high enantiomeric purity.

A prominent strategy involves the enantioselective reduction of corresponding nitroalkenes. mdpi.com Organocatalysis has emerged as a powerful tool in this area, utilizing small, chiral organic molecules to catalyze stereoselective transformations. organic-chemistry.org For instance, multifunctional thiourea-based derivatives and cinchona alkaloids have proven effective in catalyzing the conjugate addition of hydrides (from sources like Hantzsch esters) to β,β-disubstituted nitroalkenes, yielding chiral nitroalkanes with high enantioselectivity. unimi.itrsc.org This approach offers a direct route to enantioenriched nitroalkanes that are valuable precursors for chiral amines and other bioactive compounds. organic-chemistry.orgunimi.it

Key advancements in this field include the development of catalysts that offer both high selectivity and broad substrate generality, a significant challenge in asymmetric catalysis. organic-chemistry.org Researchers are designing catalysts that can accommodate a wide range of nitroalkene substrates, including those with varied steric and electronic properties, without compromising yield or enantiomeric excess. organic-chemistry.org The stereoconvergent Henry (nitroaldol) reaction of disubstituted nitroalkanes is another innovative approach, leveraging crystallization-induced diastereoselection to construct complex acyclic molecules with multiple contiguous stereocenters. nih.gov

Table 1: Performance of Chiral Organocatalysts in the Asymmetric Reduction of Nitroalkenes

Exploration of Undiscovered Reactivity Modes and Catalytic Applications

While the classical nucleophilic character of α-deprotonated nitroalkanes (nitronates) is well-established in C-C bond-forming reactions like the Henry and Michael reactions, emerging research seeks to uncover non-traditional reactivity modes. researchgate.netnih.gov A significant area of exploration is the "umpolung" or inverted polarity reactivity of nitroalkanes. frontiersin.org By activating the nitro group with strong acids or electrophiles, the α-carbon can be rendered electrophilic, enabling reactions with various carbon-based nucleophiles. nih.govfrontiersin.org This approach opens new avenues for C-C bond formation, C-H functionalization, and the synthesis of complex cyclic systems. frontiersin.org

For example, electrophilically activated nitronic acids can react with arenes in a manner analogous to Friedel-Crafts reactions to form oximes. frontiersin.org These transformations substantially expand the synthetic utility of nitro compounds beyond their traditional role as nucleophiles. nih.gov

The catalytic applications of nitroalkanes are also broadening. They are increasingly used as precursors in domino or cascade reactions, where multiple chemical transformations occur in a single pot, leading to a rapid increase in molecular complexity. researchgate.net Nitroalkanes can act as linchpins in these sequences, enabling the stereoselective construction of densely functionalized carbocyclic and heterocyclic frameworks. researchgate.net Furthermore, the versatile nitro group can be transformed into a wide array of other functionalities, such as amines, carbonyls (via the Nef reaction), and oximes, making nitroalkanes central intermediates in the synthesis of natural products and pharmaceuticals. researchgate.netwiley.comgoogle.com

Integration of Advanced Computational Chemistry with Experimental Design

The synergy between computational chemistry and experimental work has become a powerful driver of progress in understanding and developing new chemical reactions. Density Functional Theory (DFT) calculations, in particular, are instrumental in elucidating the mechanisms, transition states, and origins of stereoselectivity in reactions involving nitroalkanes. core.ac.uknih.govsumitomo-chem.co.jp

For organocatalyzed reactions, such as the asymmetric Michael addition of nitroalkanes to enones, DFT studies can map out the potential energy surfaces of different reaction pathways. core.ac.uk These calculations help identify the key non-covalent interactions (e.g., hydrogen bonding) between the catalyst, substrate, and nucleophile that govern the stereochemical outcome. core.ac.uk By modeling the transition state assemblies, chemists can understand why a particular enantiomer or diastereomer is formed preferentially, a task that is often challenging to achieve through experimental means alone. mdpi.comcore.ac.uk

Computational studies also guide the rational design of new catalysts. By simulating the catalytic cycle, researchers can predict how modifications to the catalyst structure might enhance its activity or selectivity. pnas.org For example, DFT calculations have been used to rationalize the stereochemical outcome of the enantioselective reduction of tetrasubstituted nitroalkenes and to investigate the mechanism of cycloaddition reactions involving nitroalkenes. mdpi.comnih.govacs.org This predictive power accelerates the discovery and optimization of new synthetic methods, reducing the need for extensive empirical screening of reaction conditions and catalysts. sumitomo-chem.co.jp

Table 2: Applications of Computational Chemistry in Nitroalkane Research

Sustainable Chemical Manufacturing and Process Optimization for Nitroalkanes

The principles of green chemistry are increasingly influencing the design of synthetic routes for fundamental chemicals, including nitroalkanes. Research is actively pursuing more environmentally benign and efficient manufacturing processes to replace traditional methods, which can involve harsh conditions or produce significant waste. google.com

One key trend is the development of greener synthesis protocols. For example, the displacement of alkyl halides with nitrite (B80452) salts has been improved by using eco-friendly reaction media like water or polyethylene (B3416737) glycol (PEG 400), which can replace volatile organic solvents. wiley-vch.de The use of reusable solid catalysts, such as metal-modified montmorillonite (B579905) clays, for nitration reactions also aligns with green chemistry goals by simplifying catalyst recovery and minimizing waste streams. organic-chemistry.org

Process optimization is another critical area, focusing on enhancing efficiency and reducing the environmental footprint of nitroalkane production. h2.pl Patented green synthesis methods include the oxidation of oximes using hydrogen peroxide, a cleaner oxidant, in the presence of nanoporous hybrid catalysts that can be recovered and reused multiple times. google.com Another innovative approach is the use of catalytic distillation, which combines reaction and separation into a single unit operation. google.com This method can improve yield, increase purity, and reduce energy consumption compared to conventional batch processes. google.com These strategies are vital for developing manufacturing processes that are not only economically viable but also sustainable in the long term. ed.ac.uk

Q & A

Q. What experimental methods are recommended for measuring the vaporization enthalpy of 2-methyl-1-nitropropane?

Q. How should researchers handle this compound given limited toxicological data?

Answer: Precautionary measures should align with structurally similar nitroalkanes (e.g., 1-nitropropane). Key steps include:

  • Using fume hoods and PPE (gloves, goggles) to avoid inhalation or dermal contact .
  • Applying a 30× uncertainty factor (10× for data gaps, 3× for structural extrapolation) for risk assessment, as done for surrogate compounds .
  • Monitoring for sensory irritation or hepatic effects based on nitropropane class toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data for this compound across studies?

Answer: Contradictions often arise from differences in experimental conditions (e.g., purity, calibration). Mitigation strategies include:

  • Conducting meta-analyses of historical data (e.g., pre-2010 vs. post-2010 studies) .
  • Replicating measurements using multiple techniques (e.g., static ebulliometry vs. gas chromatography).
  • Applying statistical outlier tests to identify anomalous datasets . Example Conflict: Early studies reported ΔHvap as 39.1–47.0 kJ/mol for isomers like 2-methyl-2-nitropropane, highlighting the need for isomer-specific validation .

Q. What methodologies are recommended for extrapolating toxicity data from surrogate compounds to this compound?

Answer: Use a tiered approach:

  • Step 1: Identify surrogates (e.g., 1-nitropropane) with established TLVs (Threshold Limit Values) and similar reactive groups (nitro, alkyl chains) .
  • Step 2: Apply uncertainty factors (UFs) for interspecies differences and data scarcity. For example, a 30× UF was used for 2-methyl-2-nitropropane based on ACGIH guidelines .
  • Step 3: Validate predictions with in vitro assays (e.g., hepatocyte viability tests) .

Q. How should literature reviews for this compound be structured to ensure comprehensiveness?

Answer: Follow the ATSDR framework :

  • Search Databases: PubMed, Toxline, HazMap.
  • Inclusion Criteria:
Health OutcomesExposure RoutesSpecies
Systemic, hepatic effectsInhalation, oralHumans, rodents
  • Screening: Prioritize peer-reviewed studies but include non-peer-reviewed data after expert validation (≥3 reviewers) .

Methodological Notes

  • Data Gaps: No new toxicity or regulatory data for this compound has been published since 2016 .
  • Synthesis Routes: While not explicitly detailed for this compound, analogous nitroalkanes are synthesized via nitration of propanol derivatives or Henry reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.